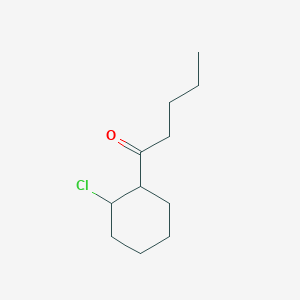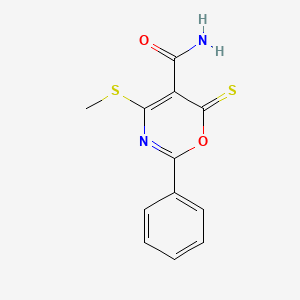
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones . Another approach involves the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones: Similar in structure but with different functional groups.
Uniqueness
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioxo and a methylthio group, along with the phenyl and carboxamide groups, makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
80532-87-2 |
|---|---|
Fórmula molecular |
C12H10N2O2S2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O2S2/c1-18-11-8(9(13)15)12(17)16-10(14-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,15) |
Clave InChI |
MHWHBZBTWAUSSP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


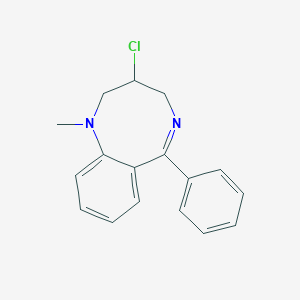
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
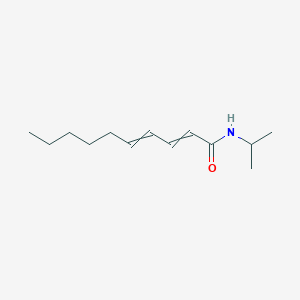
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
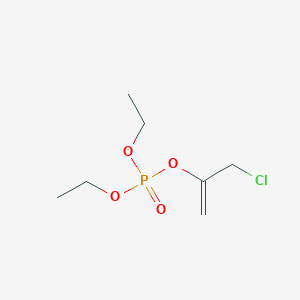

![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
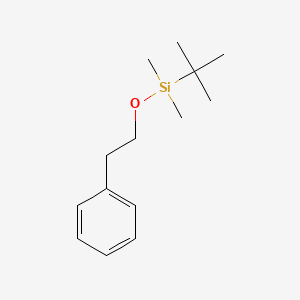
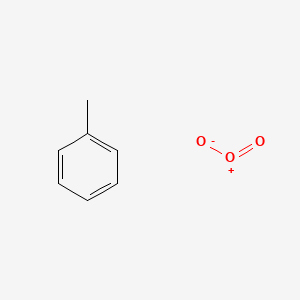

![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
